Fam-ova (257-264): A Technical Guide to its Role in Immunology
Fam-ova (257-264): A Technical Guide to its Role in Immunology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fam-ova (257-264), a fluorescently labeled synthetic peptide, is a cornerstone tool in immunological research. It comprises the ovalbumin peptide sequence 257-264, famously known by its single-letter amino acid representation, SIINFEKL, covalently linked to the fluorophore 5-Carboxyfluorescein (5-FAM). This octapeptide is the immunodominant epitope of chicken ovalbumin, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2] The inherent fluorescence of Fam-ova (257-264) makes it an invaluable reagent for a multitude of applications, including the tracking and quantification of antigen-specific T cell responses, analysis of antigen presentation kinetics, and the evaluation of novel vaccine and cancer immunotherapy strategies.[1]
This technical guide provides a comprehensive overview of Fam-ova (257-264), detailing its role in immunology, presenting key quantitative data, outlining experimental protocols, and visualizing associated biological pathways.
Core Concepts: The Immunobiology of Fam-ova (257-264)
The significance of Fam-ova (257-264) in immunology stems from its precise and potent interaction with the components of the adaptive immune system. As a model antigen, it allows for the meticulous dissection of the MHC class I antigen presentation pathway and the subsequent activation of CD8+ T cells.
MHC Class I Presentation: Endogenously synthesized proteins, such as viral or tumor antigens, are degraded by the proteasome into short peptides. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where they bind to newly synthesized MHC class I molecules. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells. Exogenous antigens, like the Fam-ova (257-264) peptide, can also be loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs), a process known as cross-presentation. The crystal structure of the SIINFEKL peptide in complex with H-2Kb has been resolved, providing detailed insights into the molecular interactions governing this binding.[3][4]
T-Cell Recognition and Activation: Naive CD8+ T cells bearing a T-cell receptor (TCR) that specifically recognizes the SIINFEKL-H-2Kb complex will become activated upon encountering an APC presenting this complex. This recognition, coupled with co-stimulatory signals from the APC, triggers a signaling cascade within the T cell, leading to its proliferation and differentiation into effector cytotoxic T lymphocytes (CTLs). These CTLs are then capable of recognizing and killing any cell presenting the SIINFEKL-H-2Kb complex, such as a tumor cell engineered to express ovalbumin. The availability of OT-I transgenic mice, whose T cells predominantly express a TCR specific for OVA (257-264), has been instrumental in studying these processes.
Quantitative Data
The following tables summarize key quantitative data related to the interaction and immunological effects of Fam-ova (257-264).
Table 1: Binding Affinity of SIINFEKL to H-2Kb
| Parameter | Value | Reference |
| Association Rate Constant (kon) | 1.627 x 107 M-1h-1 | |
| Dissociation Rate Constant (koff) | 0.0495 h-1 | |
| Dissociation Constant (KD) | ~10 nM |
Table 2: Representative Data from a Chromium Release Cytotoxicity Assay
This table illustrates the dose-dependent killing of target cells pulsed with SIINFEKL by OVA-specific CTLs.
| Effector:Target (E:T) Ratio | Specific Lysis of SIINFEKL-Pulsed Targets (%) | Specific Lysis of Unpulsed Targets (%) | Reference |
| 40:1 | 83 | 5 | |
| 20:1 | 65 | 4 | |
| 10:1 | 42 | 3 |
Table 3: Quantification of Antigen-Specific T Cell Responses
This table provides examples of quantitative outcomes from common immunological assays using SIINFEKL.
| Assay | Readout | Example Result | Reference |
| ELISpot | Frequency of IFN-γ secreting cells | Varies based on immunization; provides spot forming units (SFU) per million cells. | |
| Intracellular Cytokine Staining (ICS) | Percentage of IFN-γ+ CD8+ T cells | Can range from a small percentage to a significant portion of the CD8+ population depending on the stimulation. | |
| In vivo Cytotoxicity Assay | Percentage of specific lysis of target cells | Can achieve high levels of specific lysis in immunized mice. | |
| Tetramer Staining | Percentage of SIINFEKL-tetramer+ CD8+ T cells | Can be used to track the expansion and contraction of antigen-specific T cell populations over time. |
Experimental Protocols
Detailed methodologies for key experiments utilizing Fam-ova (257-264) are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
Objective: To quantify the frequency of SIINFEKL-specific, IFN-γ-secreting CD8+ T cells.
Methodology:
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Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
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Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control mice.
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Cell Plating and Stimulation: Wash the plate and block with complete RPMI medium. Add the prepared cells to the wells. Stimulate the cells with Fam-ova (257-264) peptide (typically at a concentration of 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.
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Signal Development: After washing, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate.
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Visualization: Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to develop colored spots.
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Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify SIINFEKL-specific CD8+ T cells producing intracellular cytokines (e.g., IFN-γ, TNF-α).
Methodology:
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Cell Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Stimulate the cells with Fam-ova (257-264) peptide (1-10 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
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Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and CD44 to identify the T cell populations of interest.
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Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. This step is crucial for allowing antibodies to access intracellular antigens.
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Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
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Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T cells that are positive for the specific cytokine(s) in response to the peptide stimulation.
In Vivo Cytotoxicity Assay
Objective: To measure the cytotoxic activity of SIINFEKL-specific CTLs in vivo.
Methodology:
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Target Cell Preparation: Prepare two populations of splenocytes from naive syngeneic mice.
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Target population: Pulse one population with a high concentration of Fam-ova (257-264) peptide (e.g., 10 µM) and label with a high concentration of a fluorescent dye (e.g., CFSEhigh).
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Control population: Leave the second population unpulsed (or pulsed with an irrelevant peptide) and label with a low concentration of the same fluorescent dye (CFSElow).
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Adoptive Transfer: Mix the two cell populations at a 1:1 ratio and inject them intravenously into immunized and control mice.
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Analysis: After a defined period (e.g., 4-18 hours), harvest spleens from the recipient mice and prepare single-cell suspensions.
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Flow Cytometry: Analyze the cell suspension by flow cytometry to distinguish the CFSEhigh and CFSElow populations.
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Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (ratio in immunized / ratio in naive)] x 100 where the ratio is (number of CFSEhigh cells) / (number of CFSElow cells).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving Fam-ova (257-264).
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I presentation of the SIINFEKL peptide.
CD8+ T Cell Activation Signaling Pathway
Caption: TCR signaling cascade upon recognition of SIINFEKL-H-2Kb.
Experimental Workflow for In Vitro T Cell Cytotoxicity Assay
Caption: Workflow for a chromium release cytotoxicity assay.
Conclusion
Fam-ova (257-264) is an indispensable tool for immunology research, providing a specific and quantifiable means to study the intricacies of CD8+ T cell responses. Its utility in dissecting antigen presentation, T cell activation, and the efficacy of immunotherapies is well-established. The fluorescent FAM label further enhances its application in modern, high-throughput analytical techniques. This guide has provided a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways, to aid researchers in the effective utilization of this powerful immunological reagent.
References
- 1. Fam-ova (257-264) SIINFEKL Peptide|5-FAM Labeled [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
